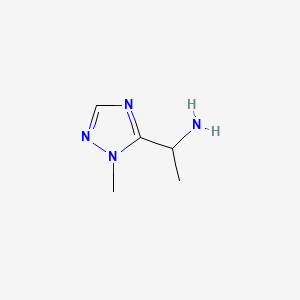
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” is a chemical compound with the molecular formula C5H10N4 . Its molecular weight is 126.16 .
Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” can be represented by the SMILES stringCC(N)c1ncnn1C . This indicates that the compound contains a triazole ring attached to an ethanamine group . Chemical Reactions Analysis
While specific chemical reactions involving “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine” are not available, there are studies on the chemical reactions of related compounds .Aplicaciones Científicas De Investigación
Environmental Science and Pollution Research
- Field : Environmental Science .
- Application : The compound is used as a marker of 1,1-dimethylhydrazine exposure in plants .
- Method : Garden cress and zucchini were used as model plant objects to study 1,1-dimethylhydrazine exposure in vitro using the GC–MS system .
- Results : 1-methyl-1H-1,2,4-triazole formed at all contaminant concentrations in an extremely short period .
Crystallography
- Field : Crystallography .
- Application : The crystal structure of a related compound, 1-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione, was studied .
- Method : The crystal structure was determined using X-ray diffraction .
- Results : The crystal structure was successfully determined .
Antifungal and Antibacterial Applications
- Field : Medicinal Chemistry .
- Application : 1,2,3-triazoles, a class of compounds that includes 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine, have been studied for their antibacterial, antioxidant, anti-inflammatory, and antifungal properties .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Anticancer Agents
- Field : Medicinal Chemistry .
- Application : 1,2,4-triazole derivatives, including ones similar to “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine”, have been studied as promising anticancer agents .
- Method : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Broad Biological Applications
- Field : Biochemistry .
- Application : 1,2,3-triazoles, a class of compounds that includes “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine”, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Antibacterial and Antifungal Applications
- Field : Medicinal Chemistry .
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Anticancer Agents
- Field : Medicinal Chemistry .
- Application : 1,2,4-triazole derivatives, including ones similar to “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine”, have been studied as promising anticancer agents .
- Method : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results : Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
Broad Biological Applications
- Field : Biochemistry .
- Application : 1,2,3-triazoles, a class of compounds that includes “1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine”, have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Antibacterial and Antifungal Applications
- Field : Medicinal Chemistry .
- Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-7-3-8-9(5)2/h3-4H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXIKYJPCILJLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672424 |
Source


|
| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine | |
CAS RN |
1210875-52-7 |
Source


|
| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

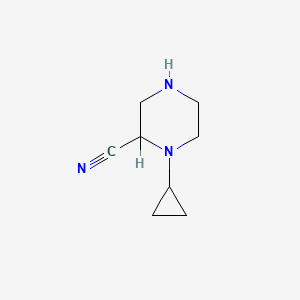
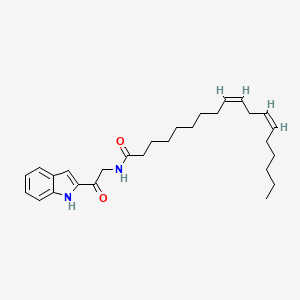
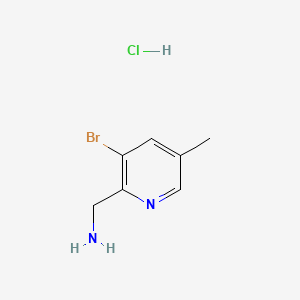
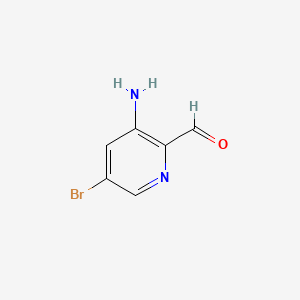
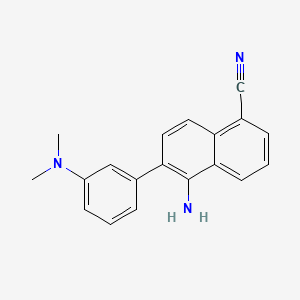
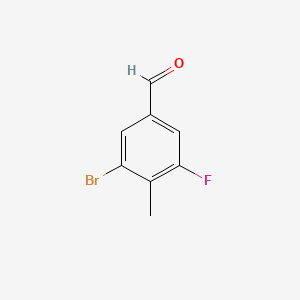
![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)
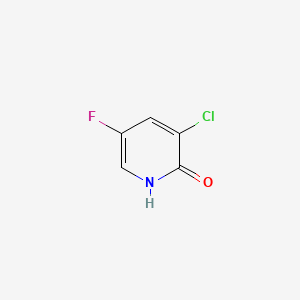
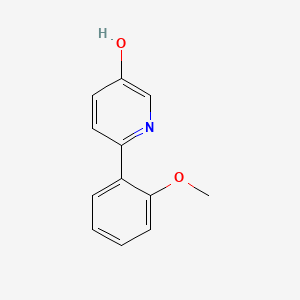
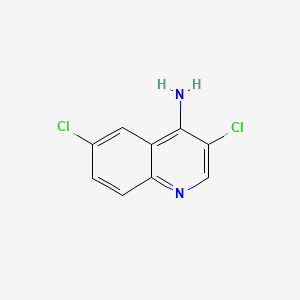
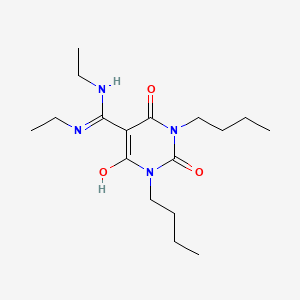
![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)
![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)
